molecular formula C17H16N4O2 B11670709 3-(5-methylfuran-2-yl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(5-methylfuran-2-yl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11670709
M. Wt: 308.33 g/mol
InChI Key: FJIKIOJNNPNLQR-VCHYOVAHSA-N
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Description

3-(5-methylfuran-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a furan ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-methylfuran-2-carbaldehyde with 4-methylbenzaldehyde and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylfuran-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-methylfuran-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydrazide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. Additionally, the aromatic rings may participate in π-π stacking interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-methylfuran-2-yl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-11-3-6-13(7-4-11)10-18-21-17(22)15-9-14(19-20-15)16-8-5-12(2)23-16/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

FJIKIOJNNPNLQR-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(O3)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(O3)C

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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